[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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Overview
Description
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound with the empirical formula C6H14Cl2N4 and a molecular weight of 213.11 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It’s worth noting that some triazole derivatives have been found to stabilize cu (i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with antimicrobial activities, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Related 1,2,4-triazole compounds have shown cytotoxic activities against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the reaction of 4-propyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
- (4-Ethyl-4H-1,2,4-triazol-3-yl)methanamine
- (4-Isopropyl-4H-1,2,4-triazol-3-yl)methanamine
Uniqueness
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is unique due to its specific propyl substitution on the triazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-3-10-5-8-9-6(10)4-7;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQABGOMYGSQPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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